N-(cyclohexylmethyl)-2-phenoxyacetamide
Description
N-(Cyclohexylmethyl)-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a cyclohexylmethyl group attached to the nitrogen atom and a phenoxy moiety at the α-position of the acetamide backbone. Its molecular formula is C₁₆H₂₁NO₂, with a molecular weight of 259.34 g/mol. The compound's unique structure—combining lipophilic (cyclohexyl) and aromatic (phenoxy) groups—confers distinct physicochemical properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJVENNSWCXEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303092-40-2 | |
| Record name | N-(CYCLOHEXYLMETHYL)-2-PHENOXYACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-2-phenoxyacetamide typically involves the reaction of cyclohexylmethylamine with 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclohexylmethylamine+2-phenoxyacetyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(cyclohexylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-(cyclohexylmethyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The phenoxy group may interact with hydrophobic pockets in the target protein, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the function of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The biological and chemical profiles of acetamide derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of N-(cyclohexylmethyl)-2-phenoxyacetamide and key analogs:
Table 1: Structural Features and Bioactivity Comparisons
Key Observations :
- Halogen Substitutions: Bromine in N-(4-bromophenyl)-2-phenoxyacetamide increases lipophilicity, likely improving membrane permeability and anti-inflammatory efficacy .
- Heterocyclic Modifications: Thiazole-containing analogs (e.g., N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide) exhibit predicted anticancer activity due to thiazole’s role in disrupting DNA synthesis .
Pharmacokinetic and Reactivity Profiles
Table 2: Physicochemical and Reactivity Comparisons
| Compound Name | LogP (Predicted) | Reactivity Hotspots | Stability Concerns |
|---|---|---|---|
| This compound | 3.8 | Phenoxy (oxidation), amide (hydrolysis) | Acidic hydrolysis of amide |
| N-(4-Nitrophenyl)-2-phenoxyacetamide | 2.5 | Nitro group (reduction) | Photodegradation |
| N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide | 4.1 | Cyanomethyl (nucleophilic attack) | Alkaline conditions |
Insights :
- The cyclohexylmethyl group in the target compound increases LogP (3.8 vs. 2.5 for nitro-substituted analog), suggesting better lipid membrane penetration .
- The phenoxy group is prone to oxidative metabolism, while the nitro group in analogs may undergo reductive activation, influencing toxicity profiles .
Mechanistic and Application Differences
Target Interactions
- This compound: Preliminary docking studies suggest interaction with bacterial FabI enzyme (enoyl-ACP reductase), a target in fatty acid biosynthesis .
- Thiazole Derivatives: Analogous thiazole-containing compounds (e.g., N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide) show affinity for tubulin, disrupting microtubule assembly in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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